molecular formula C20H21NO4 B557846 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid CAS No. 857478-30-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

Cat. No.: B557846
CAS No.: 857478-30-9
M. Wt: 339,39 g/mole
InChI Key: DZSLHAJXIQCMLR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Biochemical Analysis

Biochemical Properties

The Fmoc-IsoVal-OH compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for amines during the synthesis process . The compound interacts with various biomolecules, including enzymes and proteins, during these reactions. The nature of these interactions is primarily through the formation of bonds during the peptide chain assembly .

Cellular Effects

The effects of Fmoc-IsoVal-OH on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its role is more indirect, contributing to the synthesis of peptides that may then influence these cellular processes .

Molecular Mechanism

The molecular mechanism of Fmoc-IsoVal-OH involves its role as a protecting group for amines during peptide synthesis. The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed by base, typically piperidine, which does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

The effects of Fmoc-IsoVal-OH over time in laboratory settings are related to its stability and degradation during peptide synthesis. The compound is stable under normal conditions and can be stored in a freezer under -20°C . Its degradation occurs during the peptide synthesis process when the Fmoc group is removed by base .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of Fmoc-IsoVal-OH at different dosages in animal models . As a compound used in peptide synthesis, it is typically not administered to animals in the same way as a drug or therapeutic agent would be.

Metabolic Pathways

Fmoc-IsoVal-OH is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes during this process, particularly those involved in the introduction and removal of the Fmoc group . It does not directly affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of Fmoc-IsoVal-OH is not applicable as it is not a protein or a molecule that is typically found within cells. It is a compound used in peptide synthesis and does not have a specific subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or DIC with HOBt or HOAt in DMF or dichloromethane (DCM).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is extensively used in:

    Peptide Synthesis: As a building block in SPPS for the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions, enzyme functions, and receptor binding.

    Material Science: In the development of peptide-based materials and nanostructures.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a Boc-protected lysine side chain.

    Fmoc-Ala-OH: Fmoc-protected alanine.

    Fmoc-Gly-OH: Fmoc-protected glycine.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid chain, providing distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLHAJXIQCMLR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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